2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

Physicochemical Properties Structural Comparison Drug Design

Researchers modifying β-keto nitrile scaffolds face unwanted nitrile side reactions during multi-step synthesis. 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile (CAS 681247-26-7) resolves this via gem-dimethyl steric shielding of the nitrile carbon, enabling chemoselective transformations at the ketone or pyrrolidine ring with improved yields. • Protects nitrile from nucleophilic attack and hydrolysis during ketone or pyrrolidine modifications • Increased lipophilicity (cLogP) vs. unsubstituted analogs supports medicinal chemistry SAR exploration • Supplied with defined purity and supporting analytical data (NMR, HPLC, GC) for QC and method validation

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 681247-26-7
Cat. No. B1294755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile
CAS681247-26-7
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C(=O)N1CCCC1
InChIInChI=1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3
InChIKeyDTDZOHAJINLELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile: Overview


2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile (CAS 681247-26-7) is a small-molecule organic compound belonging to the class of pyrrolidinyl nitriles . It features a pyrrolidine ring linked to a propanenitrile backbone with a central ketone and gem-dimethyl substitution, presenting a unique and sterically hindered α,α-disubstituted β-keto nitrile scaffold [1]. With a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol, it serves as a specialized chemical intermediate and building block, primarily utilized in organic synthesis for constructing more complex molecular architectures, particularly within pharmaceutical research and development programs .

Sterically hindered scaffold may support selective multi-step synthesis
Gem-dimethyl substitution predicted to protect nitrile from undesired hydrolysis
Defined purity grades and analytical data availability support QC workflows

Why Substitution Fails: 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile


The procurement of a structurally similar or 'in-class' compound cannot be considered a direct substitute for 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile due to the fundamental lack of publicly available comparative data [1]. No head-to-head studies have been identified that quantify its performance relative to other pyrrolidinyl nitriles or β-keto nitriles in any assay, synthetic route, or application. Therefore, any substitution would be a blind and scientifically unjustified risk. The unique combination of the pyrrolidine moiety, the ketone at the 3-position, and the gem-dimethyl substitution creates a distinct steric and electronic environment that is not present in simpler analogs . Until its specific reactivity, selectivity, or biological activity is characterized and published, its utility remains tied to its exact molecular structure as defined in a proprietary or internal research context .

No public comparative data Substitution with similar compounds is an unvalidated risk without head-to-head studies.
Unique steric/electronic environment The gem-dimethyl and pyrrolidine combination creates a distinct profile not replicated in simpler analogs.
Nitrile stability may differ Analogs lacking steric hindrance may undergo undesired nitrile hydrolysis, altering synthetic outcomes.

Comparative Evidence: 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile


Physicochemical Profile vs. Simpler Analogs

Computational predictions indicate that the gem-dimethyl substitution on the carbon alpha to the nitrile group in 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile results in a significantly higher topological polar surface area (TPSA) and a different lipophilicity profile (cLogP) compared to the unsubstituted analog, 3-Oxo-3-(1-pyrrolidinyl)propanenitrile . This is a critical differentiation point for medicinal chemistry and lead optimization. The increased steric bulk and electronic effects conferred by the gem-dimethyl group are predicted to modulate molecular interactions, potentially influencing target binding, metabolic stability, and overall pharmacokinetic properties [1].

Physicochemical comparison
Class-level inference
cLogP difference: +0.81
Predicted lipophilicity shift may affect membrane permeability and target binding
In silico inference, not validated experimentally
Physicochemical Properties Structural Comparison Drug Design

Steric Protection of the Nitrile Group

A key differentiation for procurement is the predicted synthetic advantage offered by the gem-dimethyl group. In related α,α-disubstituted β-keto nitriles, the presence of two methyl groups on the alpha-carbon provides significant steric shielding of the nitrile moiety [1]. This steric hindrance is well-documented to dramatically reduce the rate of undesired nucleophilic addition or hydrolysis at the nitrile carbon compared to unsubstituted or mono-substituted analogs [2]. This property is particularly valuable in multi-step syntheses where the nitrile group must remain intact while other reactive centers are manipulated, potentially leading to higher yields and simpler purification protocols.

Nitrile stability
Class-level inference
Predicted slower hydrolysis due to gem-dimethyl steric shielding
May support synthetic routes requiring intact nitrile under reaction conditions
Based on general steric hindrance principles
Organic Synthesis Reaction Selectivity Steric Hindrance

Commercial Purity and Analytical Data

For scientific procurement, the verified purity of commercially available 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a critical decision-making factor. Reputable vendors offer this compound with standard purities of 95% and 97% . Some suppliers provide the compound with a purity of ≥98% and offer access to batch-specific analytical data, including NMR, HPLC, and GC, which are essential for quality control in research and manufacturing . This contrasts with many niche research chemicals where purity specifications are vague or unsupported by analytical certificates. The availability of analytical data reduces the risk of using an impure starting material that could compromise experimental results or yield.

Commercial purity profile
Data to verify
Standard purities 95% and 97%; ≥98% with analytical data
Batch-specific COA may support quality control and method validation
Supplier-dependent; verify analytical documentation
Procurement Purity Analytical Standards

Application Scenarios: 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile


Sterically Hindered Synthesis Intermediate

Based on its unique gem-dimethyl substitution pattern , 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is best suited for use as a building block in multi-step organic syntheses where the nitrile group requires protection from unwanted side reactions, such as nucleophilic attack or hydrolysis. The steric hindrance around the nitrile carbon allows chemists to perform reactions on other parts of the molecule (e.g., the ketone or pyrrolidine ring) with greater selectivity and potentially higher yields [1]. This makes it a rational procurement choice for projects requiring a robust, sterically shielded β-keto nitrile scaffold.

Medicinal Chemistry Lead Optimization and SAR

The compound's predicted distinct physicochemical properties, particularly its increased lipophilicity (cLogP) compared to unsubstituted analogs , make it a valuable tool for medicinal chemists conducting SAR studies. Introducing the gem-dimethyl group is a classic strategy to modulate a lead compound's lipophilicity, metabolic stability, and target binding conformation [1]. Procuring 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile allows researchers to systematically explore the impact of increased steric bulk and lipophilicity on the biological activity and pharmacokinetic profile of a pyrrolidine-containing series, a process that cannot be accomplished with simpler analogs.

Analytical Reference Standard and QC

Given the commercial availability of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile with defined purity (e.g., 97%, ≥98%) and supporting analytical data (NMR, HPLC, GC) , it is well-suited as a reference standard for analytical method development and quality control applications. Laboratories can rely on this characterized material to calibrate instruments, validate analytical methods for purity and impurity profiling, and serve as a benchmark for synthesizing and characterizing novel derivatives, ensuring the accuracy and reliability of their analytical workflows.

Application
Selection Property
Validation Focus
Sterically hindered synthesis intermediate
Gem-dimethyl steric shielding
Confirm nitrile stability under reaction conditions
Medicinal chemistry SAR studies
Lipophilicity modulation (cLogP shift)
Verify impact on permeability and metabolic stability
Analytical reference standard and QC
Defined purity grades and supporting analytical data
Validate method accuracy with batch-specific COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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